3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide
Description
Properties
IUPAC Name |
3-chloro-N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN4O5/c1-21(2)46-32-15-14-25(18-30(32)37)34(43)38-26(19-41-35(44)28-7-4-5-8-29(28)36(41)45)17-23-10-12-24(13-11-23)31-20-40-16-6-9-27(22(3)42)33(40)39-31/h4-16,18,20-22,26,42H,17,19H2,1-3H3,(H,38,43)/t22-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPYIBOLLOBEAF-NVQXNPDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CN5C(=O)C6=CC=CC=C6C5=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CN4C(=O)C5=CC=CC=C5C4=O)NC(=O)C6=CC(=C(C=C6)OC(C)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide, referred to as Compound 1 , is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and therapeutic implications based on diverse research findings.
Compound 1 has the following chemical properties:
- Molecular Formula : C₃₆H₃₃ClN₄O₅
- Molecular Weight : 637.124 g/mol
- CAS Number : 1240137-67-0
Recent studies indicate that Compound 1 acts as an inhibitor of the NLRP3 inflammasome, a critical component in the immune response associated with various inflammatory diseases. The NLRP3 inflammasome is known to mediate the production of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of this pathway is implicated in conditions like neurodegenerative disorders and autoinflammatory diseases .
Inhibition Studies
In vitro studies demonstrated that Compound 1 significantly inhibits the activation of the NLRP3 inflammasome in macrophages. This was evidenced by a reduction in IL-1β production upon stimulation with lipopolysaccharides (LPS), suggesting a selective inhibition mechanism .
Anticancer Activity
Research has shown that compounds structurally related to Compound 1 , particularly those containing the isoindoline scaffold, exhibit promising anticancer properties. For instance, related compounds demonstrated significant growth inhibition against various cancer cell lines including MCF7 (breast cancer), CAKI-1 (kidney cancer), and EKVX (lung cancer) with percentage growth inhibitions ranging from 75% to over 89% at concentrations of 10 µM .
Antimycobacterial Activity
The isoindoline derivatives have also been evaluated for their antimycobacterial activity. Compounds similar to Compound 1 exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Study on NLRP3 Inhibition
In a controlled study involving C57BL/6 mice, administration of Compound 1 at a dosage of 10 mg/kg resulted in significant suppression of IL-1β levels post-LPS challenge. This study highlighted the compound's potential as a therapeutic agent in managing diseases characterized by chronic inflammation .
Anticancer Efficacy in Cell Lines
A comparative analysis involving several analogs showed that modifications in the isoindoline structure could enhance anticancer efficacy. For example, specific substitutions led to improved cytotoxic profiles against multiple cancer cell lines while maintaining lower toxicity levels .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₃ClN₄O₅ |
| Molecular Weight | 637.124 g/mol |
| CAS Number | 1240137-67-0 |
| Anticancer Activity | Significant against MCF7, CAKI-1 |
| Antimycobacterial Activity | MIC ~5.9 µg/mL against M. tuberculosis |
| NLRP3 Inhibition | Significant reduction in IL-1β production |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations:
- Complexity vs. Simplicity : Compound X exhibits greater structural complexity compared to 3-chloro-N-phenyl-phthalimide, which lacks stereocenters and is used in polymer synthesis .
- Shared Motifs : The benzamide group is common across Compound X, the benzodiazepine derivative , and pesticide compounds , but its substitution pattern (e.g., 4-isopropoxy in X) likely enhances target specificity.
- Stereochemical Influence : Compound X’s two stereocenters contrast with the single stereocenter in the benzodiazepine derivative , suggesting refined enantioselective activity.
Pharmacological and Physicochemical Properties
Key Insights:
- Pesticide compounds like iprodione metabolites prioritize environmental stability, whereas X’s design emphasizes metabolic stability for therapeutic use.
Preparation Methods
Groebke-Blackburn-Bienaymé (GBBR) Multicomponent Reaction
The imidazo[1,2-a]pyridine moiety is constructed using a GBBR three-component reaction:
Reagents :
-
Pyridine-2-amine derivative (8-((S)-1-hydroxyethyl precursor).
-
4-Formylphenylboronic acid (for phenyl substitution at position 2).
-
Methyl 4-isocyanobenzoate (for C3-amino linkage).
Procedure :
-
Combine pyridine-2-amine (6 mmol), aldehyde (6 mmol), and acetic acid (12 mmol) in MeOH/THF (1:1, 10 mL).
-
Add methyl 4-isocyanobenzoate (6 mmol) and stir at 80°C for 4 hours.
-
Filter the precipitate and wash with hexanes/water to isolate the imidazo[1,2-a]pyridine intermediate.
Key Data :
Stereoselective Introduction of (S)-1-Hydroxyethyl Group
The C8 hydroxyethyl substituent is installed via asymmetric reduction:
-
Treat 8-acetylimidazo[1,2-a]pyridine with (S)-CBS catalyst in THF at −78°C.
Optimization :
Functionalization of the Propan-2-yl Linker
Phthalimide Protection of Amine Intermediates
The 1,3-dioxoisoindolin-2-yl group is introduced via Mitsunobu reaction:
Reagents :
-
(S)-1-Amino-3-(4-bromophenyl)propan-2-ol.
-
N-Hydroxyphthalimide, triphenylphosphine (Ph₃P), diisopropyl azodicarboxylate (DIAD).
Procedure :
-
Dissolve (S)-1-amino-3-(4-bromophenyl)propan-2-ol (5 mmol) in THF (20 mL).
-
Add N-hydroxyphthalimide (5.5 mmol), Ph₃P (6 mmol), and DIAD (6 mmol).
-
Stir at room temperature for 12 hours.
-
Purify by silica gel chromatography (hexanes/EtOAc 3:1) to isolate the phthalimide-protected amine.
Key Data :
Assembly of the Benzamide Moiety
Synthesis of 3-Chloro-4-Isopropoxybenzoic Acid
Procedure :
-
Chlorinate 4-isopropoxybenzoic acid using SOCl₂ in DCM.
-
React with Cl₂ gas under UV light to introduce the 3-chloro substituent.
Characterization :
Amide Coupling with the Propan-2-yl Linker
Activate the benzoyl chloride and couple with the amine intermediate:
Reagents :
-
3-Chloro-4-isopropoxybenzoyl chloride.
-
Phthalimide-protected propan-2-yl amine.
Procedure :
-
Add benzoyl chloride (1.2 equiv) to the amine (1 equiv) in DCM at 0°C.
-
Stir for 2 hours, then concentrate under vacuum.
-
Deprotect the phthalimide group with hydrazine hydrate (NH₂NH₂·H₂O) in DCM.
Key Data :
Final Coupling and Global Deprotection
Suzuki-Miyaura Cross-Coupling
Couple the imidazo[1,2-a]pyridine and propan-2-yl-benzamide intermediates:
Reagents :
-
Imidazo[1,2-a]pyridine-boronic ester.
-
4-Bromophenyl-propan-2-yl-benzamide.
-
Pd(PPh₃)₄, K₂CO₃, DME/H₂O.
Procedure :
Optimization :
Stereochemical Validation
Chiral HPLC Analysis :
-
Column: Chiralpak IA (4.6 × 250 mm).
-
Mobile phase: Hexane/EtOH 85:15.
Summary of Synthetic Route
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | GBBR multicomponent | Pyridine-2-amine, aldehyde, isonitrile | 85 |
| 2 | Asymmetric reduction | (S)-CBS catalyst, NaBH₄ | 82 |
| 3 | Mitsunobu reaction | N-Hydroxyphthalimide, DIAD | 78 |
| 4 | Amide coupling | Benzoyl chloride, DCM | 65 |
| 5 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 73 |
Q & A
Basic: What are the key synthetic strategies for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine moiety is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via Pd-catalyzed cross-coupling reactions. For example, highlights the use of Suzuki-Miyaura coupling to introduce aryl groups at the C2 position of imidazo[1,2-a]pyridine, which is critical for attaching the phenylpropan-2-yl substituent in the target compound. Key steps include:
- Halogenation : Bromination at the C8 position of imidazo[1,2-a]pyridine using NBS (N-bromosuccinimide) .
- Stereoselective Hydroxyethyl Introduction : The (S)-1-hydroxyethyl group is introduced via asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., Ru-BINAP complexes) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- Chiral HPLC : Essential for confirming enantiomeric purity of the (S)-configured hydroxyethyl and dioxoisoindolinyl groups. Reverse-phase C18 columns with chiral mobile phases (e.g., β-cyclodextrin) are recommended .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H]+ ion) and detect trace impurities. emphasizes HRMS with electrospray ionization (ESI) for accuracy .
- 2D NMR (COSY, NOESY) : Critical for resolving overlapping signals in the aromatic regions and confirming stereochemistry through spatial correlations (e.g., NOE between imidazo[1,2-a]pyridine and isopropoxybenzamide protons) .
Advanced: How can stereochemical integrity be maintained during the coupling of the dioxoisoindolinyl and imidazo[1,2-a]pyridine subunits?
Stereochemical drift often occurs during amide bond formation or nucleophilic substitutions. To mitigate this:
- Coupling Reagents : Use non-racemizing agents like HATU or COMU for amide bond formation between the dioxoisoindolinyl amine and benzamide carbonyl .
- Low-Temperature Reactions : Perform reactions at –20°C to minimize epimerization of the (S)-hydroxyethyl group during acidic/basic conditions .
- In Situ Monitoring : Employ FT-IR or inline NMR to detect intermediates prone to racemization, such as activated esters .
Advanced: How should researchers resolve contradictory data in reaction yields when introducing the 4-isopropoxybenzamide group?
Discrepancies in yields (e.g., 40% vs. 65%) may arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of the bulky intermediate but may promote side reactions. suggests optimizing with toluene/DMF mixtures (4:1 v/v) to balance reactivity and stability .
- Catalyst Loading : Pd(PPh₃)₄ vs. XPhos-Pd-G3 catalysts can alter coupling efficiency. XPhos ligands reduce steric hindrance during aryl boronic acid coupling to the benzamide .
- By-Product Analysis : Use LC-MS to identify dimers or dehalogenated by-products, which are common in Ullmann or Buchwald-Hartwig reactions .
Advanced: What purification strategies are effective for isolating the target compound from structurally similar by-products?
- Multi-Step Chromatography : Combine size-exclusion (SEC) and reverse-phase (C18) chromatography. SEC removes high-MW aggregates, while C18 resolves isomers with minor substituent differences (e.g., ortho vs. para isomers) .
- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., THF/hexane) to exploit differences in solubility between the target and by-products. notes that seeding with pure crystals improves yield .
Basic: How can researchers validate the stability of this compound under physiological conditions for in vitro assays?
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile groups (e.g., hydrolysis of the dioxoisoindolinyl ring under basic conditions) .
- Lyophilization Stability : Lyophilize aliquots and assess rehydration consistency (e.g., NMR comparison pre- and post-lyophilization) to confirm structural integrity .
Advanced: What computational methods support the design of analogs with improved pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Predict binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to optimize metabolic stability. Focus on modifying the isopropoxy group’s steric bulk to reduce oxidation .
- DFT Calculations : Assess the energy barrier for hydrolysis of the dioxoisoindolinyl moiety. Substituents at the C2 position (e.g., electron-withdrawing groups) can stabilize the ring against ring-opening .
Advanced: How should researchers address discrepancies in biological activity data across different assay formats?
- Assay-Specific Optimization : For cell-based vs. enzyme-linked assays, adjust DMSO concentrations (<0.1% v/v) to avoid solvent interference. reports that DMSO >0.5% inhibits imidazo[1,2-a]pyridine-mediated targets .
- Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that may contribute to off-target effects, especially from the hydroxyethyl group’s oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
